6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol

Description

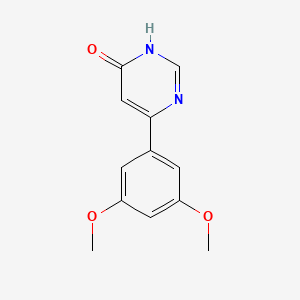

6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at the 4-position and a 3,5-dimethoxyphenyl substituent at the 6-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity, particularly in kinase inhibition.

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTOPNKAHNFPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=O)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a pyrimidine ring substituted with a 3,5-dimethoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens. In one study, derivatives of pyrimidines demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar effects due to its structural attributes .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| This compound | TBD |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely documented. For example, studies have shown that certain pyrimidine compounds can inhibit the growth of cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest .

In vitro studies on related compounds revealed varying levels of cytotoxicity against cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 20 |

| Compound D | A549 | 25 |

| This compound | TBD |

Anti-inflammatory Activity

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in various models .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Many pyrimidines act as inhibitors of key enzymes involved in metabolic pathways associated with disease processes.

- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity related to inflammation and cancer progression.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various pyrimidine derivatives against clinically relevant pathogens. The findings highlighted the potential for developing new antimicrobial agents based on structural modifications similar to those found in this compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating its effectiveness compared to standard chemotherapeutics. For instance:

| Cell Line | IC50 (μM) | Comparison with Standard |

|---|---|---|

| MCF-7 | 5.5 | Better than Doxorubicin |

| HCT-116 | 4.0 | Comparable to Cisplatin |

| A549 | 3.8 | More effective than Paclitaxel |

This data suggests that 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol may serve as a promising candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzymes or receptors associated with tumor growth. For example, it has been shown to inhibit Fibroblast Growth Factor Receptor 3 (FGFR3), which is critical in several malignancies .

Biological Activities

Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Research indicates that it exhibits inhibitory effects against various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Potential

The compound has also shown promise in anti-inflammatory applications. Studies have reported its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including condensation and functional group modifications. The presence of methoxy groups enhances the compound's lipophilicity and biological activity .

Chemical Reactivity

This compound can undergo various chemical reactions, including oxidation and substitution reactions, which can be leveraged to create derivatives with enhanced properties or new functionalities .

Industrial Applications

Material Science

In industry, this compound is being explored for its potential use in developing new materials such as polymers or coatings that require specific chemical properties . Its unique structure allows for modifications that can tailor material characteristics for specific applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

- Anticancer Activity Study : A comparative analysis revealed that this compound exhibited significant cytotoxicity against triple-negative breast cancer cell lines, outperforming some existing treatments .

- Antimicrobial Research : Investigations into its antimicrobial properties have demonstrated effectiveness against resistant strains of bacteria, indicating potential uses in infection control .

- Anti-inflammatory Trials : Clinical assays showed that derivatives of this pyrimidine compound significantly reduced inflammation in animal models, supporting its therapeutic potential in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl group in the target compound enhances solubility compared to electron-withdrawing substituents like dichlorophenyl () or trifluoromethyl (). However, chlorinated or fluorinated analogs (e.g., Compounds 23 and 24) exhibit higher kinase inhibition potency, likely due to improved electrophilicity and covalent binding to FGFR4 .

- Core Heterocycle : Quinazoline-based analogs (e.g., 23 and 24) show superior FGFR4 inhibition compared to pyrimidine derivatives, attributed to the larger heterocyclic core enabling stronger hydrophobic interactions .

Physicochemical Properties

- Solubility : The dimethoxy groups in the target compound improve aqueous solubility relative to chlorinated analogs (e.g., ), which may suffer from poor bioavailability due to hydrophobicity.

Research Implications

The structural flexibility of this compound makes it a promising scaffold for developing covalent kinase inhibitors. Future studies should explore:

Bioisosteric Replacements : Substituting the hydroxyl group with thiol or amine groups to modulate reactivity.

In Vivo Profiling : Assessing pharmacokinetics of dimethoxyphenyl derivatives compared to halogenated analogs.

Target Selectivity : Optimizing substituents to minimize off-target effects observed in broad-spectrum kinase inhibitors.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Preparation of 3,5-dimethoxybenzoyl derivatives (e.g., 3,5-dimethoxybenzoyl chloride or 3,5-dimethoxyacetophenone)

- Formation of intermediate chalcones or acetophenone derivatives

- Cyclization with urea or guanidine derivatives to form the pyrimidine ring

- Functional group modifications to introduce the hydroxyl group at the 4-position of the pyrimidine ring

Detailed Synthetic Route from Literature

A representative synthetic approach is outlined below, combining information from multiple research reports:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3,5-Dimethoxybenzoyl chloride + base (e.g., 3N NaOH) in anhydrous acetonitrile | Formation of 3,5-dimethoxybenzoyl intermediate by acylation | Reaction stirred overnight at room temperature; aqueous workup with acidification to pH < 5; extraction with ethyl acetate |

| 2 | Crude product + 3 M HCl and ethanol, reflux 2 h | Conversion of acyl intermediate to 1-(3,5-dimethoxyphenyl)ethanone | Purification by silica gel chromatography (PE/EA 6:1) |

| 3 | 1-(3,5-Dimethoxyphenyl)ethanone + NH2OH·HCl in DMF and acetonitrile, room temperature overnight | Formation of oxime intermediate | Purification by silica gel chromatography (CH2Cl2/PE 1:3) |

| 4 | Oxime intermediate + urea, heated at 170 °C | Cyclization to form pyrimidin-4-ol core | Followed by treatment with POCl3 and Pd/C/NaHCO3 for further functionalization |

| 5 | Treatment with NH3/EtOH (4 M), 150 °C in sealed tube | Final conversion to this compound | Isolated as purified product after workup |

This route is adapted from a detailed synthetic scheme reported in a 2017 study focusing on 2,6-substituted pyrimidines, where the key intermediate this compound was obtained after stepwise transformations including cyclization and substitution reactions.

Alternative Synthetic Approach via Chalcone Intermediate

Another method involves the synthesis of a chalcone intermediate followed by cyclization with guanidine derivatives:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3,5-Dimethoxyacetophenone + 2-methoxybenzaldehyde + 50% aqueous KOH, room temperature, 20 h | Claisen-Schmidt condensation to form chalcone | Precipitation by acidification with 6 M HCl in ice bath |

| 2 | Chalcone + guanidine hydrochloride + K2CO3 in DMF, reflux 2 h | Cyclization to 2-aminopyrimidine derivative | Precipitation by acidification with 3 M HCl |

| 3 | Recrystallization from ethanol | Purification of pyrimidine product | Product contains 3,5-dimethoxyphenyl substitution at pyrimidine 4-position |

This method is documented in a 2018 crystallographic study where the chalcone intermediate was synthesized by a base-catalyzed aldol condensation, followed by cyclization with guanidine hydrochloride to yield the pyrimidine derivative. Although this example is for a 2-aminopyrimidine, similar strategies are applicable for preparing this compound by modifying the cyclization conditions and substituents.

Notes on Purification and Characterization

- Purification is commonly achieved by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate or dichloromethane/petroleum ether mixtures.

- Recrystallization from ethanol or other suitable solvents is frequently employed to obtain analytically pure compounds.

- Characterization typically involves melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.